![molecular formula C8H6N2O2 B3271997 Furan-2-yl(1H-pyrazol-1-yl)methanone CAS No. 560076-63-3](/img/structure/B3271997.png)
Furan-2-yl(1H-pyrazol-1-yl)methanone
Overview
Description
Furan-2-yl(1H-pyrazol-1-yl)methanone, also known as FM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FM is a heterocyclic compound that contains both a furan ring and a pyrazole ring, and its chemical structure makes it a promising candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of Furan-2-yl(1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. Furan-2-yl(1H-pyrazol-1-yl)methanone has been shown to have a high affinity for certain metal ions, and it is possible that its binding to these ions is responsible for its biological activity.
Biochemical and Physiological Effects:
Furan-2-yl(1H-pyrazol-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. Furan-2-yl(1H-pyrazol-1-yl)methanone has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furan-2-yl(1H-pyrazol-1-yl)methanone is its versatility. The compound can be used in a variety of research applications, including the detection of metal ions, the inhibition of enzymes, and the modulation of cellular signaling pathways. However, there are also some limitations to the use of Furan-2-yl(1H-pyrazol-1-yl)methanone in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of Furan-2-yl(1H-pyrazol-1-yl)methanone. One area of research that is particularly promising is the use of Furan-2-yl(1H-pyrazol-1-yl)methanone as a therapeutic agent for the treatment of oxidative stress-related diseases. Furan-2-yl(1H-pyrazol-1-yl)methanone's antioxidant properties make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the development of new synthesis methods for Furan-2-yl(1H-pyrazol-1-yl)methanone may allow for the creation of more potent and selective analogs of the compound, which could be used in a variety of research applications.
Scientific Research Applications
Furan-2-yl(1H-pyrazol-1-yl)methanone has been studied extensively for its potential applications in scientific research. One of the most promising applications of Furan-2-yl(1H-pyrazol-1-yl)methanone is as a fluorescent probe for the detection of metal ions. Furan-2-yl(1H-pyrazol-1-yl)methanone has been shown to selectively bind to a variety of metal ions, including copper, zinc, and cadmium, and its fluorescence properties can be used to detect the presence of these ions in a variety of samples.
properties
IUPAC Name |
furan-2-yl(pyrazol-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCMZWDBHRRLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(1H-pyrazol-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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